Hexanoyl fluoride

Description

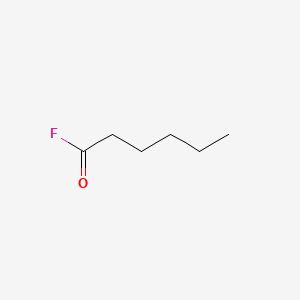

Hexanoyl fluoride (C₆H₁₁FO), also known as n-hexanoyl fluoride, is a colorless, volatile liquid with a pungent odor. It is a straight-chain acyl fluoride derived from hexanoic acid, characterized by the functional group -COF. This compound is widely utilized in organic synthesis for the preparation of esters, amides, and polymers due to its high reactivity as an acylating agent . Its applications extend to modifying materials such as chitosan, where it enhances hydrophobicity and adsorption properties for environmental remediation . This compound’s reactivity is pH-dependent, requiring precise neutralization during synthesis to prevent phase separation and ensure complete substitution in polymer matrices .

Key spectral data include distinct ¹H-NMR signals (e.g., δ 2.40 for the α-methylene group) and ¹³C-NMR resonances (e.g., δ 172.59 for the carbonyl carbon), which confirm its structural identity .

Properties

CAS No. |

372-80-5 |

|---|---|

Molecular Formula |

C6H11FO |

Molecular Weight |

118.15 g/mol |

IUPAC Name |

hexanoyl fluoride |

InChI |

InChI=1S/C6H11FO/c1-2-3-4-5-6(7)8/h2-5H2,1H3 |

InChI Key |

AURYBMCZYGIOJH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexanoyl fluoride can be synthesized through the reaction of hexanoic acid (also known as caproic acid) with reagents such as thionyl chloride (SOCl2) or phosphorus trifluoride (PF3). The reaction typically involves heating the hexanoic acid with the chosen reagent under controlled conditions to facilitate the substitution of the hydroxyl group with a fluorine atom.

Industrial Production Methods: In an industrial setting, this compound is produced on a larger scale using similar methods but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring and control of temperature, pressure, and reagent concentrations to achieve efficient production.

Chemical Reactions Analysis

Hydrolysis and Stability

Hexanoyl fluoride undergoes rapid hydrolysis in aqueous environments, producing hexanoic acid (C₅H₁₁COOH) and hydrogen fluoride (HF). This reaction is pH-dependent and proceeds via nucleophilic attack by water on the electrophilic carbonyl carbon .

Reaction:

| Condition | Reaction Rate | Products |

|---|---|---|

| Neutral pH (25°C) | Rapid | Hexanoic acid, HF |

| Acidic/alkaline medium | Accelerated | Same products, HF generation |

Hydrolysis stability studies indicate that this compound is more reactive than acyl chlorides but less volatile due to stronger C-F bonds .

Nucleophilic Acyl Substitution

The compound reacts readily with nucleophiles (e.g., alcohols, amines) to form esters, amides, or anhydrides.

Reaction with Alcohols

This compound reacts with alcohols in the presence of bases (e.g., pyridine) to yield esters :

Example: Reaction with methanol produces methyl hexanoate (83% yield under anhydrous conditions) .

Reaction with Amines

Primary and secondary amines undergo substitution to form amides:

This reaction is exploited in peptide synthesis and polymer industries .

Oxidative Transformations

This compound participates in oxidative cleavage reactions under specific conditions.

Reaction with CsF·SO₄F

In acetonitrile, cesium fluoroxysulphate (CsF·SO₄F) oxidizes ethers to generate this compound as a minor product via radical intermediates :

Example: Benzyl hexyl ether oxidizes to this compound (minor) alongside benzaldehyde and hexanol .

Hazardous Decomposition

Thermal decomposition (>300°C) releases toxic fluorine vapors and carbon oxides :

Safety Note: The reaction with strong bases (e.g., NaOH) is exothermic and releases HF, necessitating corrosion-resistant equipment .

Scientific Research Applications

Hexanoyl fluoride is utilized in various scientific research fields, including:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: this compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Industry: this compound is employed in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

Hexanoyl fluoride is similar to other carboxylic acid fluorides, such as acetyl fluoride (C2H3FO) and propionyl fluoride (C3H5FO). it is unique due to its longer carbon chain, which influences its reactivity and applications. The longer chain provides increased stability and different chemical properties compared to shorter-chain fluorides.

Comparison with Similar Compounds

Comparison with Similar Compounds

Perfluorohexanoyl Fluoride (CAS 355-38-4)

Perfluorothis compound (C₆F₁₁COF) is a fully fluorinated analog of this compound. The replacement of all hydrogen atoms with fluorine confers exceptional thermal stability, chemical inertness, and resistance to hydrolysis. These properties make it valuable in high-performance materials, such as fluoropolymers and surfactants . However, its environmental persistence and regulatory scrutiny (e.g., inclusion in Canada’s IRAP 2017-18 risk assessment list) highlight concerns over bioaccumulation and toxicity .

| Property | This compound | Perfluorothis compound |

|---|---|---|

| Molecular Formula | C₆H₁₁FO | C₆F₁₁COF |

| Boiling Point | ~142–145°C (estimated) | ~180–185°C |

| Reactivity | High (prone to hydrolysis) | Low (resistant to hydrolysis) |

| Environmental Impact | Moderate degradation | Persistent, bioaccumulative |

Heptafluorobutanoyl Fluoride (CAS 335-42-2)

This shorter-chain perfluoroacyl fluoride (C₄F₇COF) shares the stability and inertness of perfluorothis compound but is less commonly used in polymer synthesis. Its smaller size may enhance volatility, making it suitable for gas-phase reactions .

Acetyl Fluoride (CH₃COF)

Acetyl fluoride, a simpler acyl fluoride, exhibits higher volatility (boiling point ~20°C) and faster hydrolysis rates compared to this compound.

Hexanesulfonyl Chloride, 6-Fluoro- (CAS 372-69-0)

It is primarily used in sulfonation reactions, contrasting with this compound’s role in acylation. The sulfonyl group’s strong electron-withdrawing nature enhances stability but reduces nucleophilic reactivity compared to acyl fluorides .

Hexanoyl Fentanyl Hydrochloride

Hexanoyl fentanyl (C₂₃H₂₉N₃O₂·HCl) contains a hexanoyl group linked to a piperidine ring. While structurally distinct, its synthesis employs similar acylating agents, underscoring this compound’s versatility in forming biologically active amides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.